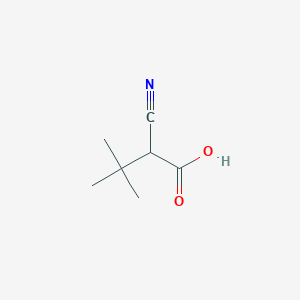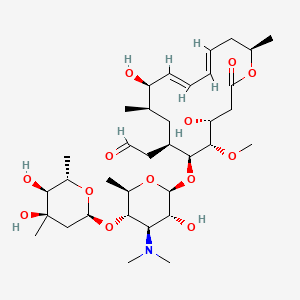![molecular formula C10H8ClN3O B3421814 1-[4-Chloro-2-(1,2,4-triazol-1-yl)phenyl]ethanone CAS No. 2297609-50-6](/img/structure/B3421814.png)
1-[4-Chloro-2-(1,2,4-triazol-1-yl)phenyl]ethanone
Descripción general
Descripción
1-[4-Chloro-2-(1,2,4-triazol-1-yl)phenyl]ethanone is a derivative of 1,2,4-triazole . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, involves multistep synthetic routes . A simple and efficient method to prepare this compound via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole has been described .Molecular Structure Analysis
The structures of 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Mecanismo De Acción
Target of Action
Compounds containing 1,2,4-triazole scaffolds are known to interact with a variety of biological targets . They have been used in drug discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to various biological activities.
Biochemical Pathways
1,2,4-triazoles have been reported to exhibit a wide range of pharmaceutical activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds containing 1,2,4-triazole scaffolds have been reported to exhibit antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[4-Chloro-2-(1,2,4-triazol-1-yl)phenyl]ethanone in laboratory experiments is its well-established synthesis method. This compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be cytotoxic to both cancer and normal cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-[4-Chloro-2-(1,2,4-triazol-1-yl)phenyl]ethanone. One area of interest is the development of this compound-based drug candidates for the treatment of cancer and infectious diseases. Another area of interest is the development of this compound-based materials for use in biomedical applications, such as drug delivery and tissue engineering. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to investigate its potential toxicity in more detail.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its well-established synthesis method, broad range of biological activities, and potential for use in drug development and materials science make it an attractive target for future research. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Aplicaciones Científicas De Investigación
1-[4-Chloro-2-(1,2,4-triazol-1-yl)phenyl]ethanone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to possess antimicrobial, antifungal, and anticancer properties. It has been used as a starting material for the synthesis of potential drug candidates. This compound has also been investigated for its potential use in the development of new materials, such as polymers and nanoparticles.
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-chloro-2-(1,2,4-triazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7(15)9-3-2-8(11)4-10(9)14-6-12-5-13-14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUBTIGTLWIXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2297609-50-6 | |
| Record name | 1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B3421770.png)







